

Application Notes and Protocols for In Vivo Studies of SM19712 Free Acid

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Compound of Interest

Compound Name: SM19712 free acid

Cat. No.: B15615835

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Abstract

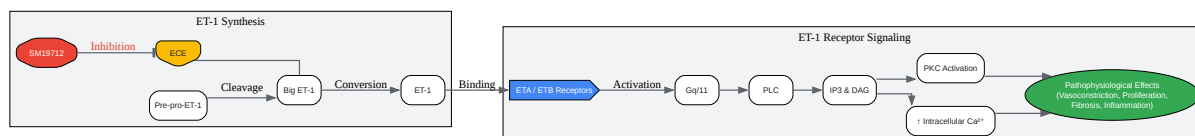
SM19712 is a potent and selective non-peptidic inhibitor of Endothelin-Converting Enzyme (ECE), a key enzyme in the biosynthesis of the potent vasoconstrictor Endothelin-1 (ET-1). By blocking the conversion of big ET-1 to ET-1, SM19712 holds therapeutic potential in conditions associated with elevated ET-1 levels, such as ischemic-reperfusion injury and inflammation. These application notes provide a detailed experimental protocol for in vivo studies of **SM19712 free acid**, with a focus on a rat model of ischemic acute renal failure. This document includes information on the mechanism of action, drug formulation, experimental procedures, and relevant signaling pathways.

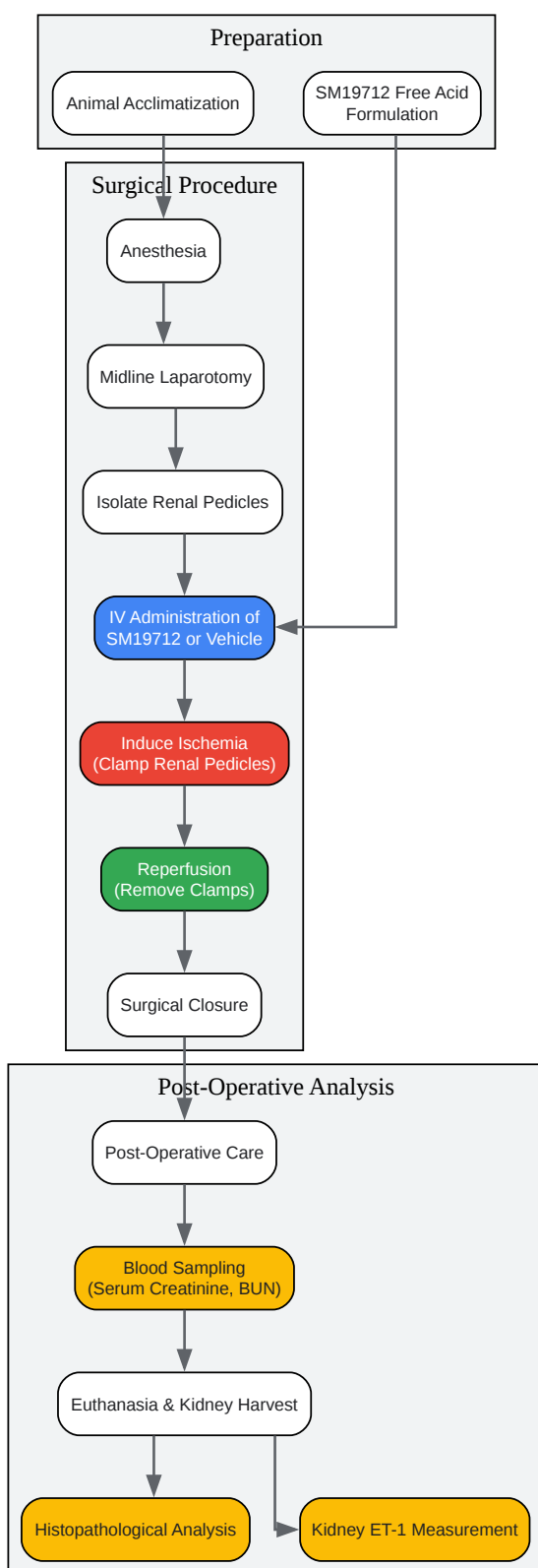
Mechanism of Action: Inhibition of the Endothelin Pathway

SM19712 exerts its pharmacological effects by inhibiting the Endothelin-Converting Enzyme (ECE). ECE is a metalloprotease responsible for the final step in the synthesis of Endothelin-1 (ET-1), a powerful vasoconstrictor peptide. The pathway is initiated by the cleavage of pre-pro-endothelin-1 to pro-endothelin-1, which is further processed to the inactive precursor, big Endothelin-1 (big ET-1). ECE then cleaves big ET-1 to produce the biologically active ET-1.

ET-1 subsequently binds to two main receptor subtypes: Endothelin receptor type A (ETA) and Endothelin receptor type B (ETB) on various cell types, including vascular smooth muscle cells. Activation of these receptors, particularly ETA, triggers a cascade of intracellular signaling events leading to vasoconstriction, cell proliferation, fibrosis, and inflammation. By inhibiting ECE, SM19712 effectively reduces the levels of circulating and tissue ET-1, thereby mitigating its downstream pathological effects.

Signaling Pathway Diagram





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